GDC-0879 vs. Other RAF Inhibitors: Superior Biochemical Potency Against B-RafV600E
GDC-0879 demonstrates significantly greater biochemical potency against the B-RafV600E enzyme compared to other RAF inhibitors. Its IC50 of 0.13 nM is >100-fold lower than that of vemurafenib (31 nM), 100-fold lower than PLX4720 (13 nM), and nearly 300-fold lower than sorafenib (38 nM) [1]. This superior potency translates to effective target engagement at lower compound concentrations.
| Evidence Dimension | Biochemical Inhibition of B-RafV600E (IC50) |
|---|---|
| Target Compound Data | 0.13 nM |
| Comparator Or Baseline | Vemurafenib (31 nM), PLX4720 (13 nM), Sorafenib (38 nM) |
| Quantified Difference | 0.13 nM vs. 31 nM, 13 nM, and 38 nM |
| Conditions | In vitro kinase assay using purified B-RafV600E enzyme and MEK as substrate [1] |
Why This Matters
This exceptional potency makes GDC-0879 a critical tool for probing B-RafV600E function at low, physiologically relevant concentrations and for minimizing potential off-target effects associated with higher drug exposures.
- [1] Hoeflich KP, Herter S, Tien J, et al. Antitumor Efficacy of the Novel RAF Inhibitor GDC-0879 Is Predicted by BRAFV600E Mutational Status and Sustained Extracellular Signal-Regulated Kinase/Mitogen-Activated Protein Kinase Pathway Suppression. Cancer Res. 2009;69(7):3042-3051. View Source
